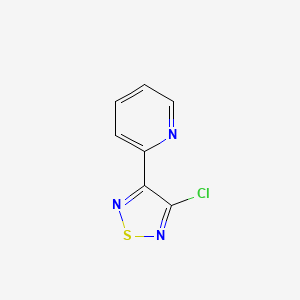










|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](C=O)[CH:2]=1.[Cl:9][C:10]1[C:14](C2C=NC=CC=2)=[N:13][S:12][N:11]=1.[H-].[Na+]>C1COCC1>[Cl:9][C:10]1[C:14]([C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][N:1]=2)=[N:13][S:12][N:11]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NSN=C1C=1C=NC=CC1
|
|
Name
|
diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
compound 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
as provided in Sauerberg et al, Journal Medicinal Chemistry, 1992, Vol. 35, Page 2274
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NSN=C1C1=NC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |